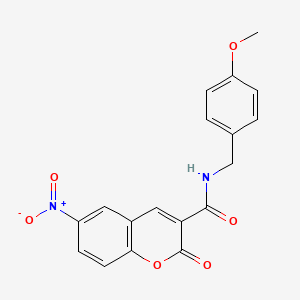
Benzenesulfonamide, N-(adamantan-1-yl)methyl-2-methyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a nitrobenzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of adamantane-containing amines with arylboronic acids under Chan–Lam coupling conditions . This reaction is catalyzed by copper (II) acetate and proceeds in the presence of a weak base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the sulfonamide position.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action for N-[(ADAMANTAN-1-YL)METHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the sulfonamide group can interact with biological targets, potentially inhibiting enzyme activity. The nitrobenzene ring may also play a role in the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-[(ADAMANTAN-1-YL)METHYL]-4-BROMOANILINE: Similar structure but with a bromine atom instead of a nitro group.
N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYANILINE: Contains a methoxy group instead of a nitro group.
N-[(ADAMANTAN-1-YL)METHYL]-4-CHLOROANILINE: Features a chlorine atom in place of the nitro group.
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE is unique due to the combination of its adamantane moiety, nitrobenzene ring, and sulfonamide group. This combination imparts specific chemical and physical properties that make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C18H24N2O4S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S/c1-12-2-3-16(20(21)22)7-17(12)25(23,24)19-11-18-8-13-4-14(9-18)6-15(5-13)10-18/h2-3,7,13-15,19H,4-6,8-11H2,1H3 |
InChI Key |
HURMJVKJXXXVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluorophenyl)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B11509916.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B11509928.png)
![2-Oxa-1,3,4,5a,10-pentaaza-cyclopenta[a]fluorene](/img/structure/B11509939.png)
![N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide](/img/structure/B11509946.png)
![1-[2-(furan-2-yl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide](/img/structure/B11509949.png)
![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}benzamide](/img/structure/B11509953.png)
![4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,2-diol](/img/structure/B11509954.png)
![N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B11509965.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11509979.png)
![4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11509987.png)
![ethyl {2-(4-bromophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}acetate](/img/structure/B11509997.png)
![4-chloro-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11509999.png)
![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11510000.png)

